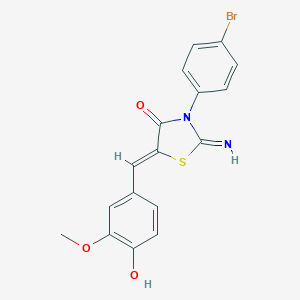![molecular formula C23H19BrN2O4S B328708 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE](/img/structure/B328708.png)
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE is a complex organic compound that features a benzisothiazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE typically involves multiple steps. The starting materials often include 3-bromobenzoic acid and 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)-3-methylaniline. The reaction conditions may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The benzisothiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoates.
Applications De Recherche Scientifique
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole ring system can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]propanoic acid
- **3-Ethoxy-1,2-benzothiazole 1,1-dioxide
- **(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetonitrile
Uniqueness
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE is unique due to its combination of a benzisothiazole ring with a bromobenzoate moiety. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C23H19BrN2O4S |
|---|---|
Poids moléculaire |
499.4 g/mol |
Nom IUPAC |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethyl 3-bromobenzoate |
InChI |
InChI=1S/C23H19BrN2O4S/c1-16-6-4-9-19(14-16)26(12-13-30-23(27)17-7-5-8-18(24)15-17)22-20-10-2-3-11-21(20)31(28,29)25-22/h2-11,14-15H,12-13H2,1H3 |
Clé InChI |
CJHXNWDHQRHWQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(CCOC(=O)C2=CC(=CC=C2)Br)C3=NS(=O)(=O)C4=CC=CC=C43 |
SMILES canonique |
CC1=CC(=CC=C1)N(CCOC(=O)C2=CC(=CC=C2)Br)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[(2-{4-bromo-3-nitrobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(3-methylphenoxy)acetamide](/img/structure/B328626.png)
![N-[1-[2-[(E)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B328628.png)
![N'-[4-(cyanomethoxy)benzylidene]-4-iodo-3-methoxybenzohydrazide](/img/structure/B328631.png)
![3-(2,5-dimethyl-3-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)-2-methylbenzoic acid](/img/structure/B328632.png)
![2-hydroxy-N'-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,2-diphenylacetohydrazide](/img/structure/B328634.png)
![N'-[(Z)-(3-bromo-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B328635.png)
![Methyl 2-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B328637.png)
![3-(4-Fluorophenyl)-2-imino-5-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B328639.png)
![2-(5-{[3-(2,4-Dichlorophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B328640.png)
![N-[(2E,5Z)-5-{4-[(3-iodobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B328642.png)

![3,5-dimethoxy-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B328644.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(phenoxyacetyl)thiourea](/img/structure/B328645.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(phenoxyacetyl)thiourea](/img/structure/B328650.png)
